molecular formula C15H25ClO B13770490 (+-)-(2E,4E)-3,7,11-Trimethyl-2,4-dodecadienoyl chloride CAS No. 58223-34-0

(+-)-(2E,4E)-3,7,11-Trimethyl-2,4-dodecadienoyl chloride

Cat. No.: B13770490
CAS No.: 58223-34-0
M. Wt: 256.81 g/mol
InChI Key: VWEIERGTXCMKKD-YMOPAIQUSA-N
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Description

(±)-(2E,4E)-3,7,11-Trimethyl-2,4-dodecadienoyl chloride is a branched-chain acyl chloride featuring conjugated diene moieties at positions 2 and 4, along with methyl substituents at positions 3, 7, and 11. Its molecular formula is C₁₅H₂₃ClO, and it is characterized by high reactivity due to the electrophilic acyl chloride group (-COCl). This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of esters, amides, or other derivatives via nucleophilic substitution reactions. Its structural backbone, 3,7,11-trimethyl-2,4-dodecadienoic acid, is shared with several biologically active compounds, including insect growth regulators like hydroprene .

Properties

CAS No.

58223-34-0

Molecular Formula

C15H25ClO

Molecular Weight

256.81 g/mol

IUPAC Name

(2E,4E)-3,7,11-trimethyldodeca-2,4-dienoyl chloride

InChI

InChI=1S/C15H25ClO/c1-12(2)7-5-8-13(3)9-6-10-14(4)11-15(16)17/h6,10-13H,5,7-9H2,1-4H3/b10-6+,14-11+

InChI Key

VWEIERGTXCMKKD-YMOPAIQUSA-N

Isomeric SMILES

CC(C)CCCC(C)C/C=C/C(=C/C(=O)Cl)/C

Canonical SMILES

CC(C)CCCC(C)CC=CC(=CC(=O)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E,E)-(+/-)-3,7,11-trimethyldodeca-2,4-dienoyl chloride typically involves the chlorination of the corresponding carboxylic acid. The carboxylic acid precursor can be synthesized through various methods, including the aldol condensation of suitable aldehydes and ketones, followed by dehydration to form the diene structure. The final step involves the reaction of the carboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 to form the acyl chloride .

Industrial Production Methods

Industrial production of (E,E)-(+/-)-3,7,11-trimethyldodeca-2,4-dienoyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (E,E)-(+/-)-3,7,11-trimethyldodeca-2,4-dienoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets include nucleophilic sites on proteins, enzymes, and other biomolecules, which can result in the modification of their function and activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural similarities with ethyl (2E,4E)-3,7,11-trimethyl-2,4-dodecadienoate (common name: hydroprene), a commercially significant insect growth regulator. The table below highlights key differences:

Property (±)-(2E,4E)-3,7,11-Trimethyl-2,4-dodecadienoyl Chloride Hydroprene (Ethyl Ester)
Molecular Formula C₁₅H₂₃ClO C₁₇H₂₈O₂
Functional Group Acyl chloride (-COCl) Ester (-COOCH₂CH₃)
Reactivity High (prone to hydrolysis, reacts with nucleophiles) Moderate (stable under ambient conditions)
Primary Applications Synthetic intermediate Insect growth regulator in pesticides
Stability Moisture-sensitive; requires anhydrous storage Stable; formulated for agricultural use

Stability and Handling Considerations

The acyl chloride’s moisture sensitivity necessitates strict storage conditions (e.g., inert atmospheres, desiccants), whereas hydroprene’s ester functionality allows formulation into emulsifiable concentrates or aerosols for commercial use .

Research Findings and Industrial Relevance

  • Hydroprene Synthesis : A 2001 study documented the commercial synthesis of hydroprene via esterification of the corresponding acyl chloride, highlighting scalability and yield optimization strategies .
  • Toxicological Profiles : Hydroprene exhibits low mammalian toxicity (LD₅₀ >5,000 mg/kg in rats) but high specificity toward insects, whereas the acyl chloride poses hazards typical of reactive chlorides (e.g., corrosivity) .

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